![molecular formula C11H21N5O3S B2881027 2-[(5-Methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid;2-morpholin-4-ylethanamine CAS No. 2138197-11-0](/img/no-structure.png)

2-[(5-Methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid;2-morpholin-4-ylethanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

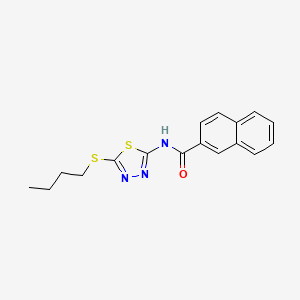

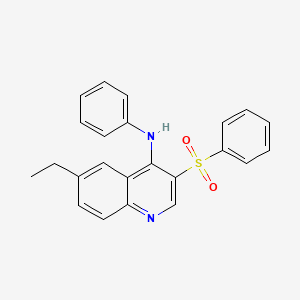

The compound “2-[(5-Methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid;2-morpholin-4-ylethanamine” is a complex organic molecule that contains a 1,2,4-triazole ring, a sulfanyl group, an acetic acid group, and a morpholine ring. The 1,2,4-triazole ring is a type of heterocyclic compound that is often used in pharmaceuticals due to its ability to bind to various biological targets .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The 1,2,4-triazole ring and the morpholine ring are likely to be planar due to the presence of conjugated pi electrons .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The 1,2,4-triazole ring could potentially undergo reactions at the nitrogen atoms, while the acetic acid group could participate in acid-base reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, it’s likely to be soluble in polar solvents due to the presence of the polar acetic acid group and the heterocyclic rings .Scientific Research Applications

Drug Discovery and Pharmacology

Triazole derivatives are prominent in drug discovery due to their structural similarity to the amide bond, mimicking either an E or Z amide bond configuration . They exhibit a range of biological activities and are part of many drug classes, including antibacterial, antifungal, anticancer, and antiviral medications . For instance, triazole-containing drugs like fluconazole and voriconazole are widely used as antifungals .

Polymer Chemistry

In the realm of polymer chemistry, triazoles contribute to the development of new materials with desirable properties such as high chemical stability and strong dipole moments . Their electron-deficient nature makes them suitable for applications in electronic materials as they exhibit excellent electron-transport and hole-blocking properties .

Supramolecular Chemistry

The triazole ring can engage in hydrogen bonding, which is advantageous in supramolecular chemistry for creating self-assemblies and complex structures . This has implications for the development of new materials and the study of molecular interactions within various chemical systems.

Bioconjugation

Triazole rings can act as a bridge in bioconjugation, linking biomolecules to other chemical entities . This is particularly useful in the design of targeted drug delivery systems where the triazole acts as a linker to attach therapeutic agents to specific biological targets.

Chemical Biology

In chemical biology, triazoles are used to explore biological systems and processes. They can be incorporated into small molecules to study their interaction with biological macromolecules, providing insights into the mechanisms of action at the molecular level .

Anticancer Research

Triazole derivatives have shown promise as anticancer agents. Their ability to form stable complexes with metals can be exploited in the design of new anticancer drugs . For example, p-cymene Ru(II) complexes with triazole-pyridine ligands have been tested for their anticancer activity against various cancer cell lines .

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazole derivatives, have been reported to exhibit anticancer properties . They are known to interact with various cancer cell lines, suggesting that their targets could be proteins or enzymes involved in cell proliferation and survival .

Mode of Action

It’s worth noting that similar compounds, such as p-cymene ru(ii) complexes with 2-(1-methyl-1h-1,2,4-triazol-3-yl)pyridine, have been reported to exhibit anticancer activity . These complexes may interact with their targets, leading to changes that inhibit the growth and proliferation of cancer cells .

Biochemical Pathways

Similar compounds have been reported to influence pathways related to cell proliferation and survival

Result of Action

Similar compounds have been reported to exhibit cytotoxic activities against various cancer cell lines . This suggests that the compound may induce cell death or inhibit cell proliferation in these cancer cells .

Safety and Hazards

Future Directions

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-[(5-Methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid;2-morpholin-4-ylethanamine involves the reaction of 5-methyl-1H-1,2,4-triazole-3-thiol with chloroacetic acid to form 2-[(5-Methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid. This intermediate is then reacted with 2-morpholin-4-ylethanamine to form the final product.", "Starting Materials": [ "5-methyl-1H-1,2,4-triazole-3-thiol", "Chloroacetic acid", "2-morpholin-4-ylethanamine" ], "Reaction": [ "Step 1: 5-methyl-1H-1,2,4-triazole-3-thiol is reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to form 2-[(5-Methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid.", "Step 2: 2-[(5-Methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid is then reacted with 2-morpholin-4-ylethanamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the final product." ] } | |

CAS RN |

2138197-11-0 |

Product Name |

2-[(5-Methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid;2-morpholin-4-ylethanamine |

Molecular Formula |

C11H21N5O3S |

Molecular Weight |

303.38 |

IUPAC Name |

2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid;2-morpholin-4-ylethanamine |

InChI |

InChI=1S/C6H14N2O.C5H7N3O2S/c7-1-2-8-3-5-9-6-4-8;1-3-6-5(8-7-3)11-2-4(9)10/h1-7H2;2H2,1H3,(H,9,10)(H,6,7,8) |

InChI Key |

IEUPPMCKAYNCRU-UHFFFAOYSA-N |

SMILES |

CC1=NC(=NN1)SCC(=O)O.C1COCCN1CCN |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Cyclohexyl-1-oxaspiro[2.5]octane](/img/structure/B2880944.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2880961.png)

![3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl 4-cyclopropylidenepiperidine-1-carboxylate](/img/structure/B2880963.png)

![N-cyclopropyl-4-(N,N-diethylsulfamoyl)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2880965.png)

![3,4-dimethyl-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2880966.png)

![3-((3-chlorobenzyl)thio)-7-fluoro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2880967.png)